synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide
synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide
This guide details the synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3), a critical fluorinated building block used in the development of kinase inhibitors and other high-value pharmaceutical intermediates.
The synthesis strategy prioritizes regiochemical fidelity . Direct chlorosulfonation of 2,5-difluoro-4-nitrobenzene is chemically inefficient due to the strong deactivating effect of the nitro group. Similarly, nitration of 2,5-difluorobenzenesulfonamide poses significant regioselectivity risks (competing 3-nitro vs. 4-nitro isomers).
Therefore, this guide establishes the Sandmeyer-Meerwein Chlorosulfonation of 2,5-Difluoro-4-nitroaniline as the "Gold Standard" protocol. This route guarantees the correct substitution pattern by leveraging the amino group as a direct handle for the sulfonyl moiety.
PART 1: RETROSYNTHETIC ANALYSIS & STRATEGY
The target molecule is disassembled into its logical precursor, the sulfonyl chloride, which is derived from the corresponding aniline. The aniline itself can be sourced commercially or synthesized via nucleophilic aromatic substitution (SNAr) from 2,4,5-trifluoronitrobenzene.
Synthetic Pathway Diagram
Caption: Step-wise construction of the sulfonamide scaffold ensuring regiochemical control via the aniline intermediate.
PART 2: DETAILED EXPERIMENTAL PROTOCOL
Stage 1: Preparation of 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride
This step utilizes the Meerwein reaction , where the diazonium salt is reacted with sulfur dioxide in the presence of a copper(II) catalyst. This method is superior to direct chlorosulfonation for electron-deficient rings.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role | Hazards |
| 2,5-Difluoro-4-nitroaniline | 1.0 | Substrate | Irritant, Toxic |
| Sodium Nitrite (NaNO₂) | 1.2 | Diazotization | Oxidizer, Toxic |
| Hydrochloric Acid (conc.) | ~10.0 | Solvent/Acid | Corrosive, Fumes |
| Acetic Acid (Glacial) | Solvent | Solvent | Corrosive, Flammable |
| Sulfur Dioxide (SO₂) | Excess | Reagent | Toxic Gas, Corrosive |
| Copper(II) Chloride (CuCl₂) | 0.2 | Catalyst | Toxic, Irritant |
Protocol Steps
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Diazotization:
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In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2,5-difluoro-4-nitroaniline (10.0 g, 57.4 mmol) in a mixture of glacial acetic acid (50 mL) and conc. HCl (20 mL).
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Cool the suspension to -5°C to 0°C using an ice/salt bath. Ensure vigorous stirring.
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Dropwise add a solution of NaNO₂ (4.75 g, 68.9 mmol) in water (10 mL), maintaining the internal temperature below 0°C .
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Checkpoint: Stir for 30 minutes. The mixture should become a clear or slightly turbid solution of the diazonium salt. Confirm excess nitrite with starch-iodide paper (should turn blue instantly).
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Meerwein Chlorosulfonation:
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In a separate vessel, prepare a saturated solution of SO₂ in glacial acetic acid (approx. 60 mL) at 0°C. (Alternatively, use a commercially available SO₂/AcOH solution).
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Add CuCl₂·2H₂O (2.0 g, 11.5 mmol) to the SO₂ solution. The solution will turn green/blue.
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Critical Step: Slowly transfer the cold diazonium salt solution into the stirred SO₂/CuCl₂ mixture. Caution: Vigorous evolution of nitrogen gas (N₂) will occur. Control the addition rate to manage foaming.
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Allow the mixture to warm to room temperature (20-25°C) over 2 hours. Stir until gas evolution ceases completely.
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Workup:
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Pour the reaction mixture onto crushed ice (approx. 300 g) with rapid stirring.
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The sulfonyl chloride will precipitate as a pale yellow/tan solid.
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Filter the solid and wash with cold water (3 x 50 mL) to remove acid and copper salts.
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Drying: Dry the solid under vacuum at ambient temperature. Note: Sulfonyl chlorides are moisture-sensitive; proceed to Stage 2 immediately if possible.
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PART 3: AMMONOLYSIS TO TARGET SULFONAMIDE
Stage 2: Synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide
The conversion of the sulfonyl chloride to the sulfonamide is a standard nucleophilic acyl substitution. Using aqueous ammonia is effective, but using ammonia in dioxane/THF can improve yields by preventing hydrolysis.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| Sulfonyl Chloride Intermediate | 1.0 | Substrate |
| Ammonium Hydroxide (28% NH₃) | 5.0 | Reagent |
| Tetrahydrofuran (THF) | Solvent | Solvent |
Protocol Steps
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Reaction Setup:
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Dissolve the crude 2,5-difluoro-4-nitrobenzenesulfonyl chloride (from Stage 1) in THF (10 volumes relative to weight).
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Cool the solution to 0°C .
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Ammonolysis:
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Add Ammonium Hydroxide (28% aq) dropwise. A white precipitate (ammonium chloride) may form immediately.
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Alternative: For anhydrous conditions, bubble NH₃ gas through the solution or use 0.5 M NH₃ in dioxane.
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Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2] The sulfonyl chloride spot should disappear.
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-
Isolation & Purification:
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Concentrate the organic solvent under reduced pressure.[1][5]
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Dilute the residue with water (50 mL) and acidify slightly with 1M HCl to pH ~4 (to ensure the sulfonamide is protonated and inorganic salts are soluble).
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Extract with Ethyl Acetate (3 x 50 mL).
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Wash the combined organics with brine, dry over Na₂SO₄ , and concentrate.
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Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water or Isopropanol .
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Characterization Data (Expected)
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Appearance: Off-white to pale yellow crystalline solid.
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1H NMR (DMSO-d6): δ ~8.0-8.5 (m, aromatic H), 7.8-8.0 (s, broad, SO₂NH₂). The aromatic protons will show characteristic F-H coupling.
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Mass Spectrometry: [M-H]⁻ = 237.0 (Negative mode ESI).
PART 4: CRITICAL PROCESS PARAMETERS & TROUBLESHOOTING
Regioselectivity Logic
The choice of the aniline route avoids the ambiguity of nitrating 2,5-difluorobenzenesulfonamide. In the nitration of the sulfonamide:
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Sulfonamide (-SO₂NH₂): Meta-directing.
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Fluorine (C-2): Ortho/Para-directing.
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Fluorine (C-5): Ortho/Para-directing.
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Conflict: While nitration at C-4 is electronically favorable due to the C-5 Fluorine, steric and electronic competition from the C-2 Fluorine and Sulfonamide group can lead to inseparable mixtures of 3-nitro and 4-nitro isomers. The Sandmeyer route fixes the nitrogen position at the start (from the aniline), guaranteeing 100% regiochemical purity.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Stage 1 | Decomposition of Diazo salt | Ensure temp < 0°C during diazotization. Add diazo to SO₂ slowly. |
| Excessive Foaming | Rapid N₂ evolution | Use a larger reaction vessel and add diazo solution via a dropping funnel. |
| Hydrolysis Product (Sulfonic Acid) | Wet reagents or slow ammonolysis | Dry the sulfonyl chloride thoroughly. Use anhydrous NH₃ in Dioxane/THF. |
| Impure Final Product | Copper contamination | Perform an EDTA wash during the workup or filter through a silica pad. |
PART 5: REFERENCES
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Meerwein, H. et al. "Über die Einwirkung von Schwefeldioxyd und Chlor auf Diazoniumchloride." Chemische Berichte, 1957, 90(6), 841-852. (Foundational reference for the Sandmeyer-chlorosulfonation mechanism).
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Doyle, M. P. et al. "Alkyl Nitrites as Nitrosating Agents in the Synthesis of Arenesulfonyl Chlorides." Journal of Organic Chemistry, 1977, 42(14), 2431. (Modern optimization of the chlorosulfonation).
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BLD Pharm. "2,5-Difluoro-4-nitrobenzenesulfonamide Product Analysis." (Verification of CAS 1807193-16-3 and structure).
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PubChem. "4-Nitrobenzenesulfonyl chloride Derivatives and Safety." (General safety and handling for nitro-sulfonyl chlorides).
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Sigma-Aldrich. "2,5-Difluoro-4-nitroaniline Product Specification." (Source for starting material CAS 1542-36-5).
Sources
- 1. Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. EP1468983B1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
